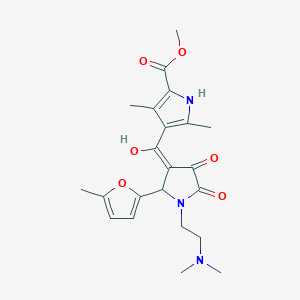
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate” is an organic compound that has attracted the attention of researchers due to its potential applications in the field of drug discovery. It has a molecular formula of C15H9F2NO3S .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered isoxazole ring attached to a 2,4-difluorophenyl group and a thiophene-2-carboxylate group .
Chemical Reactions Analysis
The chemical reactions involving isoxazole compounds are diverse and can lead to a variety of products . The development of new synthetic strategies for the synthesis of isoxazoles is a significant area of research .
Scientific Research Applications
Synthesis Techniques and Structural Features
Functionalized Thiophene-Based Pyrazole Amides Synthesis : A study by Kanwal et al. (2022) described the synthesis of pyrazole-thiophene-based amide derivatives using different methodologies, highlighting the application of Pd (0)-catalyzed Suzuki–Miyaura cross-coupling for arylating unsubstituted amides. The study also utilized DFT calculations to investigate the electronic structure of synthesized compounds, indicating their potential for non-linear optical (NLO) applications due to their significant NLO responses (Kanwal et al., 2022).
Electrophilic Reactions Promoted by Samarium Diiodide : Another research utilized methyl thiophene-2-carboxylate in electrophilic reactions facilitated by samarium diiodide to create long-chain esters with remote functional groups, demonstrating the versatility of thiophene derivatives in synthetic organic chemistry (Yang et al., 2000).
Applications in Material Science
Metal-Organic Frameworks (MOFs) for Sensing and Pesticide Removal : Zhao et al. (2017) reported on thiophene-based MOFs that exhibit efficient luminescent sensory materials, demonstrating high selectivity and sensitivity to environmental contaminants such as Hg(II), Cu(II), and Cr(VI). This study underscores the potential of thiophene-functionalized compounds in environmental monitoring and remediation (Zhao et al., 2017).
Reactivity and Chemical Properties
Pd-Catalysed Direct Arylations : Research by Smari et al. (2015) explored the reactivity of 3-(pyrrol-1-yl)thiophenes in Pd-catalysed direct arylation, revealing conditions for regioselective arylation at specific positions on the thiophene ring. This work contributes to the understanding of the reactivity and potential applications of thiophene derivatives in complex organic syntheses (Smari et al., 2015).
Future Directions
Isoxazole compounds, like “(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl thiophene-2-carboxylate”, have enormous significance in the field of drug discovery . The development of new synthetic strategies, especially those that are eco-friendly and metal-free, is a promising area of research . Furthermore, the exploration of the biological activities of these compounds can lead to the discovery of new drugs .
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO3S/c16-9-3-4-11(12(17)6-9)13-7-10(18-21-13)8-20-15(19)14-2-1-5-22-14/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKLACUSYFQWJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2663236.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)






![ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2663249.png)
![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2663255.png)


